molecular formula C9H15NO2 B2834439 Methyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate CAS No. 2169636-15-9

Methyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate

Cat. No.: B2834439
CAS No.: 2169636-15-9
M. Wt: 169.224
InChI Key: AESHFPYVVHDNEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like azabicyclo[2.1.1]hexanes has been achieved through various methods . One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy provides access to various privileged bridged bicycles of pharmaceutical relevance .


Molecular Structure Analysis

The molecular structure of “3- {2-azabicyclo [2.1.1]hexan-1-yl}propanoic acid hydrochloride” is represented by the InChI code: 1S/C8H13NO2.ClH/c10-7(11)1-2-8-3-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H . This indicates the presence of a bicyclic structure with a nitrogen atom, which is a common feature in azabicyclo[2.1.1]hexanes .


Chemical Reactions Analysis

Azabicyclo[2.1.1]hexanes (aza-BCHs) and bicyclo[1.1.1]pentanes (BCPs) have emerged as attractive classes of sp3-rich cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds . The chemical reactions involving these compounds are still under exploration .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3- {2-azabicyclo [2.1.1]hexan-1-yl}propanoic acid hydrochloride” include a molecular weight of 191.66, a melting point of 189-190°C, and it appears as a powder at room temperature .

Safety and Hazards

The safety information for “3- {2-azabicyclo [2.1.1]hexan-1-yl}propanoic acid hydrochloride” includes hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of compounds like “Methyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate” involve the exploration of novel sp3-rich chemical space . This includes the development of new synthetic methods to access various privileged bridged bicycles of pharmaceutical relevance .

Properties

IUPAC Name

methyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)2-3-9-4-7(5-9)6-10-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESHFPYVVHDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC12CC(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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